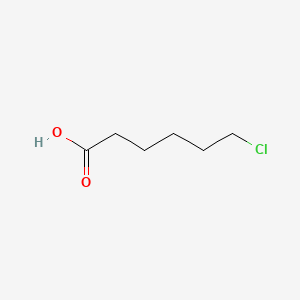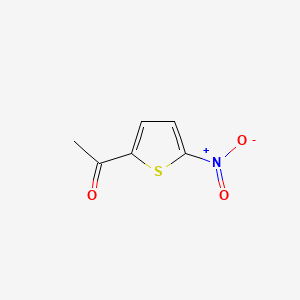
2-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine” is a unique chemical provided by Sigma-Aldrich . It has a molecular weight of 208.28 and its SMILES string is CCn1ncc(c1C)-c2csc(N)n2 . Another related compound is “(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanol” with a molecular weight of 140.19 .
Molecular Structure Analysis
The molecular structure of “4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine” is represented by the SMILES string CCn1ncc(c1C)-c2csc(N)n2 . This indicates that the compound contains a pyrazole ring attached to a thiazole ring.
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-thiazol-2-ylamine” include a molecular weight of 208.28 . Another related compound, “(2E)-3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-acrylic acid”, has a molecular formula of C9H12N2O2 and a molecular weight of 180.21 .
Aplicaciones Científicas De Investigación
Heterocyclic System Synthesis
A study by Chaban et al. (2020) describes the synthesis of ethyl 4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-aryl-1H-pyrazole-3-carboxylates, leading to the formation of 2-aryl-7-oxo-2,7-dihydrothiopyrano[3,4-c]pyrazole-5-carboxylic acids. These compounds represent new heterocyclic systems, showcasing an application of 1,3-thiazolidine derivatives in creating novel chemical structures (Chaban, Matiichuk, & Matiychuk, 2020).
Antimicrobial and Antifungal Agents
In 2011, Aneja et al. synthesized new pyrazolyl-2, 4-thiazolidinediones demonstrating significant antibacterial and antifungal activities. These compounds, related to the chemical structure , were effective against Gram-positive bacteria and exhibited remarkable antifungal activity, highlighting their potential in antimicrobial research (Aneja et al., 2011).
Hypoglycemic Activity
Perepelytsya et al. (2019) investigated the hypoglycemic activity of derivatives of 4-((1,3-thiazolydine-5-yliden)methy)pyrazole-3-carbonic acid and its esters. The study revealed that these compounds ensured a prolonged effect in lowering glucose concentration, indicating their potential in diabetes treatment (Perepelytsya et al., 2019).
Auxin Activities and Agricultural Applications
A 2010 study by Yue et al. synthesized ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate, leading to the production of pyrazole carboxylic acid and thiadiazole derivatives. These compounds displayed auxin activities, although not high, and some were antiblastic to wheat gemma, suggesting their use in agriculture (Yue, Pingping, Yang, Ting, & Jian-zhou, 2010).
Structural and Spectral Investigations
Viveka et al. (2016) conducted a study focusing on the experimental and theoretical aspects of biologically significant pyrazole-4-carboxylic acid derivatives. This research provides insight into the structural and spectral characteristics of these compounds, essential for further applications in various scientific fields (Viveka et al., 2016).
Anticancer and Antioxidant Properties
Isloor et al. (2012) synthesized a series of 2-(3-substituted-1H-pyrazol-4-yl)-3-(3-substituted-5-sulfanyl-1,2,4-triazol-4-yl)-1,3-thiazolidin-4-one, showing potential anticancer and antioxidant properties in MCF-7 cells. This finding is crucial in the development of new therapeutic agents for cancer treatment (Isloor et al., 2012).
Propiedades
IUPAC Name |
2-(1-ethyl-5-methylpyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-3-13-6(2)7(4-11-13)9-12-8(5-16-9)10(14)15/h4,8-9,12H,3,5H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZNVGVNZZQMHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2NC(CS2)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

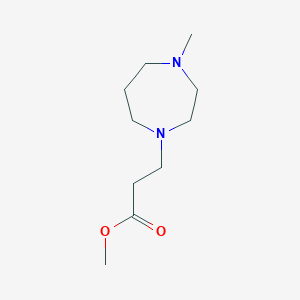

![methyl 3-[(E)-amino(hydroxyimino)methyl]-4-methoxybenzoate](/img/structure/B1359889.png)
![4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B1359892.png)
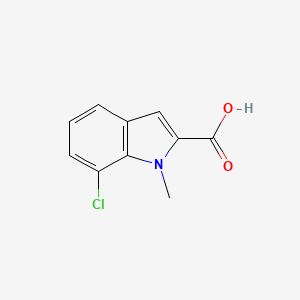
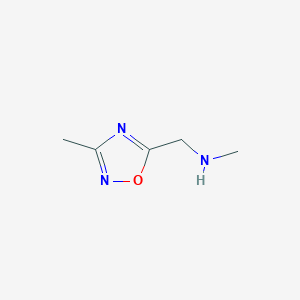
![Ethyl 3-isoxazol-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1359896.png)
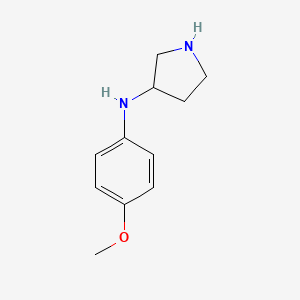
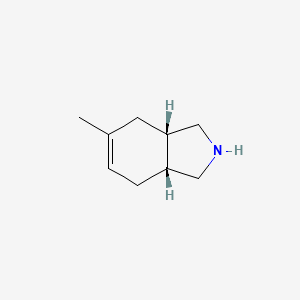
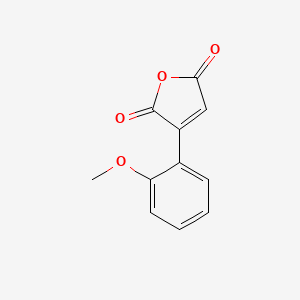
![1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1359903.png)
